N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a chlorobenzyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one:
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide: Another compound with a chlorobenzyl moiety and similar reactivity.
Uniqueness
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-9-5-4-6-16(18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,22,26)(H,23,27) |
InChI Key |
DHWMRFPTPCACMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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